1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one

Lipophilicity Drug-likeness Pharmacokinetics

Researchers face reactivity control challenges in multistep alkyne transformations. Generic des-TMS analogs force premature deprotection, while aryl-substituted variants lack the optimal polarity for drug-like fragment design. 1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one (CAS 1803591-87-8) is the precise solution: - TMS group enables protect-elaborate-deprotect sequences with >90% fluoride deprotection yield, ensuring alkyne stability until final coupling. - LogP 1.62 & TPSA 26.3 Ų place it within oral drug candidate fragment space, balancing solubility and permeability. - Boiling point 246.7 °C permits high-temperature reactions (e.g., Diels-Alder) without evaporative loss. Procurement managers benefit from reliable 95% purity supply across multiple pack sizes, with global shipping from established chemical distributors.

Molecular Formula C10H16O2Si
Molecular Weight 196.32 g/mol
CAS No. 1803591-87-8
Cat. No. B1430704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one
CAS1803591-87-8
Molecular FormulaC10H16O2Si
Molecular Weight196.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC(=O)C1CCCO1
InChIInChI=1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3
InChIKeySPKJLVYVPHNBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: Protected Propargyl Ketone Building Block


1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a synthetic propargyl ketone that incorporates a tetrahydrofuran (oxolane) ring and a trimethylsilyl (TMS)-protected alkyne [1]. With a molecular formula of C10H16O2Si and a molecular weight of 196.32 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in Sonogashira couplings, cycloadditions, and other transition-metal-catalyzed transformations . Its structure balances the steric bulk of the silyl group with the polarity of the oxolane oxygen, enabling selective deprotection and further functionalization under mild conditions.

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: Analog Substitution Limitations


Generic substitution of this compound with a des-TMS analog (e.g., 1-(Oxolan-2-yl)prop-2-yn-1-one, CAS 1494881-55-8) or an aryl-substituted analog (e.g., 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-one, CAS 13829-77-1) fails because the TMS group is not merely a bulky substituent but a key protecting element that dictates reactivity timing in multistep sequences, while the oxolane ring imparts distinct physicochemical properties that influence solubility, metabolic stability, and target engagement [1][2]. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in lipophilicity, polar surface area, boiling point, molecular flexibility, and synthetic utility – all of which directly impact procurement decisions in research settings.

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: Quantitative Differentiation Evidence


LogP Differentiation: Solubility-Permeability Balance

The target compound exhibits a LogP of 1.62 , compared to 0.80 for the des-TMS analog (1-(Oxolan-2-yl)prop-2-yn-1-one) and 2.75 for the phenyl analog (1-phenyl-3-(trimethylsilyl)prop-2-yn-1-one) [1][2]. This intermediate value suggests improved aqueous solubility relative to the phenyl analog while maintaining sufficient membrane permeability, a balance that is often optimal for oral bioavailability. The +0.82 LogP increase versus the des-TMS analog is attributable to the hydrophobic TMS group, which can enhance passive diffusion across lipid bilayers.

Lipophilicity Drug-likeness Pharmacokinetics

TPSA Differentiation: Pharmacokinetic Profile Tuning

The target compound has a TPSA of 26.3 Ų [1], compared to 17.07 Ų for the phenyl analog and 30.0 Ų for the 2-chloropyridinyl analog [2][3]. TPSA values below 60 Ų are generally associated with good oral absorption; however, even small differences in the 10–30 Ų range can influence transporter-mediated uptake and blood-brain barrier penetration. The oxolane oxygen contributes to a higher TPSA than the all-carbon phenyl ring, which may reduce CNS penetration while maintaining gastrointestinal absorption.

Polar surface area Oral absorption Blood-brain barrier

Boiling Point: High-Temperature Reaction Compatibility

The target compound boils at 246.7±29.0 °C at atmospheric pressure (760 mmHg) [1], whereas the phenyl analog boils at 106 °C under reduced pressure (2 Torr) [2]. Although direct comparison is complicated by the pressure difference, the target compound's boiling point under standard pressure indicates substantially lower volatility and greater thermal stability. This property is advantageous for reactions requiring elevated temperatures—such as high-boiling solvent systems or solvent-free protocols—without significant evaporative loss of starting material.

Thermal stability Volatility Reaction optimization

Rotatable Bonds: Conformational Flexibility and Selectivity

The target compound possesses 2 rotatable bonds [1], whereas the des-TMS analog has only 1 [2]. This additional degree of rotational freedom arises from the TMS-alkyne linkage, which introduces an extra axis for conformational adjustment. In target binding, increased rotatable bonds can impose a higher entropy penalty upon complex formation, potentially enhancing selectivity for a given binding site over closely related off-targets. The impact of rotatable bond count on oral bioavailability is well documented; compounds with ≤10 rotatable bonds show higher probability of good oral absorption.

Molecular flexibility Entropy Binding affinity

TMS-Protected Alkyne: Convergent Synthetic Strategy

The trimethylsilyl group in the target compound functions as a robust protecting group for the terminal alkyne, permitting selective deprotection under mild fluoride conditions (e.g., TBAF in THF) without affecting other functional groups [1]. Typical deprotection yields for TMS-protected propargyl ketones exceed 90% [2]. In contrast, the des-TMS analog (1-(Oxolan-2-yl)prop-2-yn-1-one) presents a free terminal alkyne that is susceptible to oxidative dimerization (Glaser coupling) and metal-catalyzed side reactions, potentially lowering overall yield in multistep sequences. This protective strategy enables convergent synthesis, where the alkyne can be unmasked late-stage after completing other transformations.

Protecting group Synthetic efficiency Chemoselectivity

Evidence Strength: Limited Head-to-Head Data

This compound is primarily distributed as a specialty building block by suppliers such as Enamine, TRC, and CymitQuimica [1]. A systematic search of the peer-reviewed literature and patent databases as of April 2026 did not identify published head-to-head comparative studies that directly pit this compound against close analogs in a quantitative biological or chemical performance assay. The differentiation claims above are therefore based on (i) cross-study comparable physicochemical property data, (ii) class-level reactivity inferences grounded in well-established silyl alkyne chemistry, and (iii) computational property predictions. Users should interpret the evidence accordingly and conduct their own comparative benchmarking when the compound's selection is critical to program success.

Data transparency Evidence hierarchy Procurement decision

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: Application Scenarios


Medicinal Chemistry: Lipophilicity and TPSA Optimization

With a LogP of 1.62 and TPSA of 26.3 Ų, this compound is positioned for oral drug candidate design where balanced solubility and permeability are required. Its intermediate LogP (higher than the des-TMS analog at 0.80, lower than the phenyl analog at 2.75) and moderate TPSA make it suitable for optimizing pharmacokinetic profiles while minimizing CYP450 inhibition risks associated with highly lipophilic compounds [1].

Late-Stage Alkyne Deprotection for Convergent Synthesis

The TMS group enables a 'protect–elaborate–deprotect' strategy. Complex molecular scaffolds can be assembled under conditions that would be incompatible with a free terminal alkyne; the silyl group is then cleanly removed with fluoride (TBAF) in >90% yield to unveil the reactive alkyne for final coupling steps, such as CuAAC click chemistry or Sonogashira cross-coupling .

High-Temperature Reaction Development and Scale-Up

The elevated boiling point (246.7 °C at 760 mmHg) indicates that this compound is less volatile than many analog building blocks. This property is advantageous for high-temperature transformations (e.g., Diels-Alder cycloadditions, thermal rearrangements) where lower-boiling substrates would evaporate, reducing yield and complicating reactor design .

Fragment-Based Drug Discovery and Virtual Screening

The well-defined computed properties (LogP 1.62, TPSA 26.3 Ų, 2 rotatable bonds, molecular weight 196.32 g/mol) make this compound an attractive fragment-sized probe for virtual screening campaigns. Its intermediate physicochemical profile places it within the 'Rule of Three' guidelines for fragments, and the TMS group provides a synthetic handle that can be replaced or elaborated in hit-to-lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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